molecular formula C9H7NO3S B2699767 (3-oxo-2,1-benzisothiazol-1(3H)-yl)acetic acid CAS No. 55114-02-8

(3-oxo-2,1-benzisothiazol-1(3H)-yl)acetic acid

Cat. No. B2699767
CAS RN: 55114-02-8
M. Wt: 209.22
InChI Key: RMUQBPKTERUXJS-UHFFFAOYSA-N
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Description

“(3-oxo-2,1-benzisothiazol-1(3H)-yl)acetic acid” is a chemical compound with the molecular formula C9H7NO3S . It is also known by other synonyms such as “2,1-Benzisothiazole-1(3H)-acetic acid, 3-oxo-” and "2-(3-Oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid" .


Molecular Structure Analysis

The molecular structure of “(3-oxo-2,1-benzisothiazol-1(3H)-yl)acetic acid” is defined by its molecular formula, C9H7NO3S . The molecular weight of this compound is 209.22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-oxo-2,1-benzisothiazol-1(3H)-yl)acetic acid” are defined by its molecular structure. It has a molecular formula of C9H7NO3S and a molecular weight of 209.22 . Additional properties such as melting point, boiling point, solubility, and spectral data would typically be found in a material safety data sheet (MSDS) or similar resources.

Scientific Research Applications

Charge Density Analysis

The study of the charge density of biologically active molecules, such as (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a compound related to (3-oxo-2,1-benzisothiazol-1(3H)-yl)acetic acid, provides insights into their molecular structure and dynamics. X-ray diffraction and quantum chemical calculations have been employed to determine the molecule's structure in both crystal and gas phases. This research highlights the importance of understanding intermolecular interactions, such as hydrogen bonds, in the solid state, which are crucial for the compound's biological activity and material properties (Wang et al., 2016).

Reactivity with Nucleophiles

The chemistry of 2,1-benzisothiazoles has been explored through reactions with nucleophiles, leading to the synthesis of various 3-substituted products. These reactions are fundamental for the preparation of (2,1-Benzisothiazol-3-yl)acetic acid, an auxin analogue, demonstrating the compound's versatility in synthetic organic chemistry (Davis et al., 1975).

Crystal Structure Elucidation

The crystal structure analysis of compounds like febuxostat-acetic acid provides a deep understanding of molecular interactions in the solid state. Such studies are essential for designing materials with specific properties, as they reveal the arrangements and interactions that dictate the compound's behavior and stability (Wu et al., 2015).

Heterocyclic Compound Synthesis

Research into heterocyclic oxyacetic acid derivatives, including those with a benzisothiazole core, underlines the potential for developing new diuretics. These studies not only expand the understanding of the chemical space of benzisothiazoles but also pave the way for new therapeutic agents (Shutske et al., 1983).

Aldose Reductase Inhibition

The synthesis and testing of oxadiazol-yl-acetic acids and oxazol-yl-acetic acids for aldose reductase inhibition showcase the potential of benzisothiazole derivatives in addressing conditions like cataracts. These findings are instrumental in drug development, particularly in identifying candidates for topical treatments in visual impairment models (La Motta et al., 2008).

properties

IUPAC Name

2-(3-oxo-2,1-benzothiazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14-10/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUQBPKTERUXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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